2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline

Antiviral Positional isomerism Indoloquinoxaline SAR

2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline is a synthetic heterocyclic compound belonging to the 5-alkylated indolo[2,3-b]quinoxaline class. It features a planar tetracyclic indoloquinoxaline chromophore bearing a methoxy group at position 2 and a branched 3-methylbutyl (isopentyl) side chain at the N-5 position.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
Cat. No. B12125707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C20H21N3O/c1-13(2)10-11-23-18-9-8-14(24-3)12-15(18)19-20(23)22-17-7-5-4-6-16(17)21-19/h4-9,12-13H,10-11H2,1-3H3
InChIKeyVVSSUCHGEPSZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline – A 5-Alkylated Indoloquinoxaline Scaffold for SAR-Driven Procurement


2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline is a synthetic heterocyclic compound belonging to the 5-alkylated indolo[2,3-b]quinoxaline class. It features a planar tetracyclic indoloquinoxaline chromophore bearing a methoxy group at position 2 and a branched 3-methylbutyl (isopentyl) side chain at the N-5 position . The indolo[2,3-b]quinoxaline scaffold is established as a DNA-intercalating pharmacophore with documented antiviral and anticancer activities; however, the position of N-alkylation (5 vs. 6) is a critical determinant of biological potency, with 5-alkylated derivatives exhibiting markedly lower activity than their 6-alkylated isomers [1].

Why 2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline Cannot Be Interchanged with 6-Alkylated or Unsubstituted Indoloquinoxalines


Within the indolo[2,3-b]quinoxaline family, the alkylation position is the single most impactful structural variable governing antiviral and anticancer potency. The Lundblad patent explicitly teaches that 5-alkylated 5H-indolo[2,3-b]quinoxalines possess "essentially lower activity" compared to the corresponding 6-alkylated 6H isomers [1]. This positional effect arises because the 6-position side chain is optimally oriented to interact with the DNA minor groove, whereas the 5-substituent sterically and electronically disfavors productive intercalation [2]. Consequently, substituting this compound with a 6-alkylated analog such as B-220 or 6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline would yield fundamentally different potency and selectivity profiles, invalidating comparative experimental conclusions.

2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline – Quantitative Differentiation Evidence Against Closest Analogs


5-Alkyl vs. 6-Alkyl Substitution: Direct Activity Comparison from Patent Data

The Lundblad patent (US 4,916,124) provides a direct, within-class comparison establishing that 5-alkylated 5H-indolo[2,3-b]quinoxalines exhibit substantially reduced biological activity relative to their 6-alkylated 6H counterparts. This is the foundational differentiation evidence for any 5-substituted indoloquinoxaline [1]. The 5-alkylated products are described as chromatographically separable byproducts during 6-position alkylation reactions and are explicitly noted to be of lower activity [1].

Antiviral Positional isomerism Indoloquinoxaline SAR

DNA Binding Affinity Modulation: Indoloquinoxaline vs. Benzo-Annulated Chromophore

Shibinskaya et al. (2011) demonstrated that extending the indoloquinoxaline chromophore via benzo-annulation significantly increases DNA binding affinity. 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines (compounds 1–12) exhibited lg Ka values of 5.57–5.89, whereas their 7H-benzo[4,5]indolo[2,3-b]quinoxaline counterparts (13–20) showed lg Ka of 6.23–6.87, representing an approximately 5-fold increase in binding constant [1]. This establishes the sensitivity of DNA affinity to chromophore architecture, providing a benchmark for evaluating the 2-methoxy-5-alkyl substitution pattern on the core indoloquinoxaline scaffold.

DNA intercalation Binding affinity Chromophore extension

Thermal Rearrangement Capability: 5-Alkyl to 6-Alkyl Conversion as a Synthetic and Analytical Differentiator

The European Patent Office data and the Lundblad patent both describe that 5-alkylated 5H-indolo[2,3-b]quinoxalines can be thermally rearranged to the corresponding 6-alkylated 6H-indolo[2,3-b]quinoxalines [1][2]. This property is unique to the 5-alkylated series and is not shared by 6-alkylated derivatives. The rearrangement offers an alternative synthetic route to active 6-substituted compounds, making 5-alkylated derivatives valuable as isolable intermediates or prodrug precursors [1].

Thermal rearrangement Isomerization Process chemistry

Methoxy Substituent Contribution: Class-Level Evidence for Enhanced Antiproliferative Potency

While direct data for the 2-methoxy substituent on the indolo[2,3-b]quinoxaline scaffold is limited, a related study on water-soluble isoindolo[2,1-a]quinoxalin-6-imines (IIQ) demonstrated that methoxy substituents at positions 3 and 8 or/and 9 were especially effective in impairing cell cycle progression and inducing apoptosis in cancer cells, with GI50 values at nanomolar levels against the NCI 60-cell-line panel [1]. The 2-methoxy group on the target compound's quinoxaline ring is expected to modulate electron density and may confer distinct pharmacological properties compared to non-methoxylated 5-alkyl indoloquinoxalines, though direct comparative quantification against the closest non-methoxy analog (5-(3-methylbutyl)-5H-indolo[2,3-b]quinoxaline) remains absent from the published literature [1].

Methoxy substituent Antiproliferative Cell cycle

2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline – Evidence-Backed Application Scenarios for Procurement and Experimental Use


Negative Control Compound for 6-Alkylated Indoloquinoxaline Antiviral/Anticancer Assays

The Lundblad patent establishes that 5-alkylated indoloquinoxalines possess 'essentially lower activity' than 6-alkylated counterparts [1]. Researchers evaluating the potency of 6-substituted indoloquinoxalines (e.g., B-220 derivatives) can employ this 5-(3-methylbutyl) compound as a closely matched, low-activity negative control that retains the same chromophore and similar physicochemical properties (molecular weight, lipophilicity) while lacking the pharmacological activity associated with 6-substitution.

Synthetic Intermediate for Thermal Rearrangement to Active 6-Alkyl Isomers

As documented in the Lundblad patent and EPO sources, 5-alkylated 5H-indolo[2,3-b]quinoxalines undergo thermal rearrangement to the active 6-alkylated 6H isomers [1][2]. This compound can serve as a storable, well-characterized precursor for on-demand generation of the corresponding 6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline via controlled thermal isomerization, providing an alternative synthetic entry to active 6-substituted derivatives.

Structure-Activity Relationship (SAR) Probe for N-Alkylation Position Effects on DNA Intercalation

The Moorthy et al. review establishes that the thermal stability of the indoloquinoxaline-DNA complex depends critically on the type and orientation of side chains [1]. This compound, with its 5-(3-methylbutyl) substitution and 2-methoxy group, provides a defined SAR data point for systematic studies comparing DNA binding affinity, thermal denaturation temperature shifts, and sequence selectivity against the 6-alkylated isomer and against derivatives bearing different alkyl chain lengths or branching patterns.

Analytical Reference Standard for Isomeric Purity Determination in Indoloquinoxaline Synthesis

The Lundblad patent notes that 5-alkylated products form as minor byproducts during 6-position alkylation and require chromatographic separation [1]. This compound can serve as an authenticated reference standard for HPLC, LC-MS, or NMR-based purity assessment of synthetic 6-alkylated indoloquinoxaline batches, enabling quantification and specification-setting for the undesired 5-alkyl isomer in pharmaceutical-grade intermediates.

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